

Application Note: Quantification of Amines Using High-Performance Liquid Chromatography (HPLC)

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Compound of Interest

Compound Name:)Amine

Cat. No.: B215040

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Introduction

The accurate quantification of amines is crucial in various scientific fields, including pharmaceutical development, environmental analysis, and food chemistry. Amines are organic compounds containing a basic nitrogen atom with a lone pair of electrons. Many biologically active compounds and pharmaceuticals are amines. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating and quantifying amines. However, many simple amines lack a strong chromophore or fluorophore, making their direct detection by common HPLC detectors (like UV-Vis) challenging.[1] To overcome this, a pre-column derivatization step is often employed. This process involves a chemical reaction to attach a "tag" to the amine, enhancing its detectability and improving chromatographic separation.[1][2][3] This application note provides a detailed protocol for the quantification of primary and secondary amines using HPLC with pre-column derivatization.

Principle of the Method

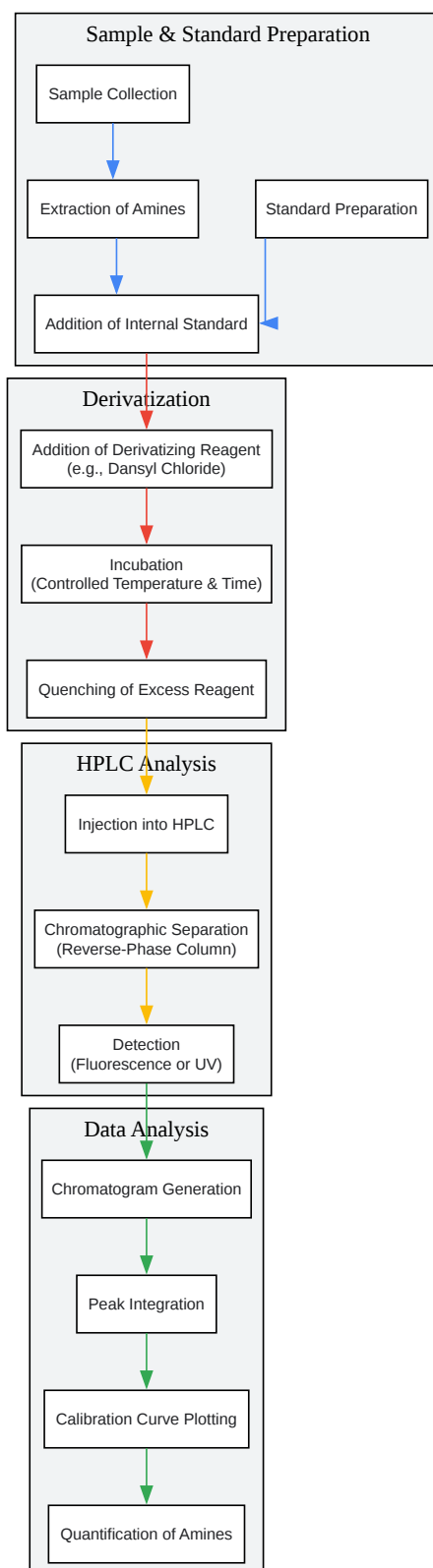
This protocol focuses on pre-column derivatization, a technique where the derivatizing agent reacts with the amine analytes before they are introduced into the HPLC system.[2] This chemical modification serves two primary purposes:

- Enhanced Detection: A chromophoric (UV-absorbing) or fluorophoric (fluorescent) group is attached to the amine, significantly increasing the sensitivity of detection.[\[1\]](#)[\[2\]](#)
- Improved Chromatography: Derivatization can alter the polarity of the amines, leading to better retention and separation on reverse-phase HPLC columns.[\[2\]](#)

Common derivatizing reagents for amines include Dansyl Chloride, o-Phthalaldehyde (OPA), and 9-fluorenylmethyl chloroformate (FMOC-Cl).[\[2\]](#) This protocol will detail the use of Dansyl Chloride, a widely used reagent that reacts with primary and secondary amines to form highly fluorescent dansylated derivatives.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Experimental Workflow

The overall experimental workflow for amine quantification by HPLC with pre-column derivatization is illustrated below.



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Caption: Experimental workflow for amine quantification by HPLC.

Detailed Protocol

Materials and Reagents

- Amine standards (e.g., putrescine, cadaverine, spermidine, spermine, histamine)[5]
- Internal Standard (e.g., 1,7-diaminoheptane)[5]
- Dansyl chloride solution (10 mg/mL in acetone, prepare fresh daily and protect from light)[5]
- Acetone (HPLC grade)[5]
- Sodium bicarbonate solution (saturated)[5]
- Perchloric acid (for sample extraction)[5]
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Solid Phase Extraction (SPE) C18 cartridges (optional, for sample cleanup)[4]
- Vortex mixer
- Centrifuge
- Water bath or heating block
- Nitrogen evaporator (optional)
- HPLC system with a fluorescence or UV detector

Preparation of Solutions

- Stock Solutions (1 mM): Prepare 1 mM stock solutions of each amine standard and the internal standard in a suitable solvent (e.g., 0.1 M HCl or water).[5]
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions to cover the desired concentration range for the calibration curve.

- Dansyl Chloride Solution (10 mg/mL): Dissolve 100 mg of dansyl chloride in 10 mL of acetone.[\[5\]](#)
- Saturated Sodium Bicarbonate Solution: Add sodium bicarbonate to water until no more dissolves.

Sample Preparation

- Liquid Samples (e.g., biological fluids, beverages):
 - To 1 mL of the sample, add an equal volume of a precipitating agent like perchloric acid to remove proteins.
 - Vortex and centrifuge to pellet the precipitate.[\[5\]](#)
 - Collect the supernatant containing the amines.
- Solid Samples (e.g., tissues, food):
 - Homogenize a known weight of the sample in a suitable extraction solvent (e.g., perchloric acid).
 - Centrifuge the homogenate and collect the supernatant.[\[5\]](#)

Derivatization Procedure

- In a microcentrifuge tube, combine 100 μ L of the sample extract or standard solution with 200 μ L of saturated sodium bicarbonate solution to create an alkaline environment (pH 9.5-10.5), which is optimal for the dansylation reaction.[\[5\]](#)
- Add 200 μ L of the dansyl chloride solution.[\[5\]](#)
- Vortex the mixture thoroughly.
- Incubate the reaction mixture in a water bath at 60°C for 45 minutes in the dark.[\[5\]](#)
- After incubation, add 100 μ L of a proline solution (100 mg/mL) to react with the excess dansyl chloride. Vortex and incubate for an additional 10 minutes at 60°C.[\[5\]](#)

- Evaporate the acetone under a gentle stream of nitrogen.
- Extract the dansylated amines with 500 μL of a suitable organic solvent like toluene or ethyl acetate. Vortex and centrifuge to separate the phases.[\[5\]](#)
- Carefully transfer the organic phase to a new tube.
- Evaporate the organic solvent to dryness under a stream of nitrogen.
- Reconstitute the dried residue in a known volume (e.g., 100 μL) of the HPLC mobile phase. The sample is now ready for injection.[\[5\]](#)

HPLC Conditions

- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size).
- Mobile Phase: A gradient elution is typically used for the separation of multiple amines.
 - Mobile Phase A: Water
 - Mobile Phase B: Acetonitrile
- Gradient Program: A typical gradient might start with a low percentage of acetonitrile, which is gradually increased over the run to elute the more hydrophobic dansylated amines.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 μL .
- Detection:
 - Fluorescence Detector: Excitation wavelength of ~ 340 nm and an emission wavelength of ~ 525 nm for dansylated amines.[\[5\]](#)
 - UV Detector: Wavelength set according to the absorbance maximum of the derivatized amine.

Data Presentation and Analysis

The concentration of each amine in the sample is determined by comparing its peak area to that of the internal standard and constructing a calibration curve from the analysis of the working standard solutions.

Quantitative Data Summary

The following table summarizes typical quantitative data for the analysis of biogenic amines using HPLC after derivatization. The exact values can vary depending on the specific HPLC system, column, and experimental conditions.

Amine	Derivatizing Agent	Retention Time (min)	Limit of Detection (LOD)	Limit of Quantification (LOQ)	Linearity Range (mg/kg)
Tryptamine	Dansyl Chloride	~12.5	0.01 - 0.05 mg/kg	0.02 - 0.15 mg/kg	25 - 1000
β-phenylethylamine	Dansyl Chloride	~14.2	0.02 - 0.06 mg/kg	0.05 - 0.18 mg/kg	25 - 1000
Putrescine	Dansyl Chloride	~16.8	0.01 - 0.04 mg/kg	0.03 - 0.12 mg/kg	25 - 1000
Cadaverine	Dansyl Chloride	~18.5	0.01 - 0.05 mg/kg	0.04 - 0.15 mg/kg	25 - 1000
Histamine	Dansyl Chloride	~20.1	0.03 - 0.10 mg/kg	0.08 - 0.30 mg/kg	25 - 1000
Tyramine	Dansyl Chloride	~22.4	0.02 - 0.08 mg/kg	0.06 - 0.24 mg/kg	25 - 1000
Spermidine	Dansyl Chloride	~25.3	0.02 - 0.07 mg/kg	0.05 - 0.21 mg/kg	25 - 1000
Spermine	Dansyl Chloride	~28.9	0.03 - 0.09 mg/kg	0.08 - 0.27 mg/kg	25 - 1000

Data synthesized from typical performance characteristics reported in the literature, such as in reference[7].

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of amines using HPLC with pre-column derivatization. The use of derivatizing agents like dansyl chloride significantly enhances the sensitivity and selectivity of the analysis.[6] By following this protocol, researchers can achieve reliable and accurate quantification of amines in a variety of sample matrices. The provided workflow, detailed experimental steps, and representative quantitative data serve as a valuable resource for professionals in research and drug development.

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